N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, featuring an 8-methyl substituent on the oxazepine core and a 2-(o-tolyloxy)acetamide side chain. The o-tolyloxy group (2-methylphenoxy) distinguishes it from analogs with alternative aryloxy or heteroaryl substitutions. Its molecular formula is C24H21N2O4 (molecular weight: 401.44 g/mol), as inferred from structurally related compounds in and .
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-9-21-18(11-14)25-23(27)17-12-16(8-10-20(17)29-21)24-22(26)13-28-19-6-4-3-5-15(19)2/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBWXUGFWVQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a bicyclic structure that incorporates both nitrogen and oxygen atoms. The presence of an 8-methyl group and an 11-oxo group contributes to its chemical reactivity and biological profile. The molecular formula is with a molecular weight of approximately 366.38 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Dibenzo[b,f][1,4]oxazepine core | Provides a unique framework for biological interactions |
| 8-Methyl group | Enhances lipophilicity and may influence receptor binding |
| 11-Oxo group | Potentially involved in reactivity with biological targets |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. Specifically, studies have shown its potential as an inhibitor of c-Abl tyrosine kinase, which plays a critical role in cell proliferation and survival in certain cancers.
Case Study: c-Abl Inhibition
- Objective : To evaluate the inhibitory effects on c-Abl kinase activity.
- Method : In vitro assays using human cancer cell lines.
- Results : Demonstrated significant inhibition of c-Abl activity, leading to reduced cell viability in treated cells.
Antimalarial Effects
Preliminary studies suggest that this compound may also possess antimalarial properties. Similar compounds within its class have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Research Findings
- In Vitro Studies : Compounds with similar structural motifs demonstrated IC50 values indicating effective inhibition of Plasmodium growth.
- Mechanism : Likely involves interference with metabolic pathways critical for the parasite's survival.
Additional Pharmacological Activities
The compound's structural elements suggest potential interactions with various biological targets beyond cancer and malaria:
- Kinase Inhibition : Potential to inhibit other kinases involved in signaling pathways.
- Antimicrobial Activity : Structural analogs have shown promise against bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to active sites of kinases or other enzymes, preventing substrate interaction.
- Receptor Modulation : Altering receptor conformation or function through ligand binding.
- Cell Cycle Interference : Inducing apoptosis or cell cycle arrest in cancerous cells.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structural Optimization : Modifying chemical structure to enhance potency and selectivity.
- Broader Biological Screening : Assessing activity against a wider range of pathogens and cancer types.
Comparison with Similar Compounds
Structural Modifications in the Acetamide Side Chain
The acetamide moiety is a critical pharmacophore. Key analogs and their substitutions include:
| Compound Name | Substituent on Acetamide | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide | 4-methylphenoxy | 374.39 | Para-methylphenoxy vs. ortho-methylphenoxy |
| 2-(4-Methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide | 4-methoxyphenoxy | 404.42 | Electron-donating methoxy group |
| 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide | 4-fluorophenyl | 364.35 | Fluorophenyl enhances electronegativity |
| N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(pyrazin-2-yl)acetamide | Pyrazin-2-yl | 393.41 | Heteroaromatic substitution |
Key Observations :
Modifications in the Oxazepine/Thiazepine Core
The dibenzo heterocyclic core varies between oxazepine (oxygen) and thiazepine (sulfur):
| Compound Name | Core Structure | Substituent on Nitrogen | Key Difference |
|---|---|---|---|
| N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide | Oxazepine | 8-Methyl | Oxygen atom in the 7-membered ring |
| 10-Ethyl-11-oxo-N-(1-phenylethyl)-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide | Thiazepine | 10-Ethyl | Sulfur atom increases ring polarity |
| (R)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-7-yl)tetrahydrofuran-2-carboxamide | Thiazepine | 10-Methyl | Sulfur may alter pharmacokinetics |
Key Observations :
Key Observations :
- Low yields (e.g., 9% in ) highlight challenges in purifying dibenzo heterocycles.
- Amide coupling using EDC/HOBt is a robust method for introducing diverse acetamide side chains.
Research Implications
- Structure-Activity Relationships (SAR) : The ortho-tolyloxy group’s steric effects may optimize binding to dopamine D2 receptors, as suggested by related thiazepine-based antagonists.
- Pharmacokinetics : Oxazepine cores with methyl substituents (e.g., 8-methyl) could enhance blood-brain barrier penetration compared to bulkier analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
